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Compound of Interest

Compound Name: Methyl penta-2,4-dienoate

Cat. No.: B075137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial

availability of methyl penta-2,4-dienoate for research purposes. It includes a summary of

suppliers, detailed experimental protocols for its synthesis, purification, and characterization,

and a discussion of its potential biological relevance, including a representative signaling

pathway.

Commercial Availability
Methyl penta-2,4-dienoate is commercially available from various suppliers in different

quantities and purities, primarily for research and development purposes. The compound is

often listed under its different isomers, with the (2E,4E)-isomer being the most common.

Researchers should carefully verify the specific isomer and purity offered by each supplier to

ensure it meets their experimental needs.

Below is a summary of representative suppliers for methyl penta-2,4-dienoate. Please note

that prices and availability are subject to change and should be confirmed directly with the

suppliers.
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Supplier
Product
Name

CAS
Number

Purity Quantity Price (USD)

Fluorochem

Methyl (E)-

penta-2,4-

dienoate

2409-87-2 95% 100mg €50.00

250mg €81.00

1g €180.00

5g €725.00

Fluorochem

METHYL

PENTA-2,4-

DIENOATE

1515-75-9 95% 250mg €91.00

1g €185.00

5g €537.00

BLD

Pharmatech

Co., Ltd. (via

Sigma-

Aldrich)

(E)-Methyl

penta-2,4-

dienoate

2409-87-2 97% - Inquire

Shanghai

Amole

Biotechnolog

y Co., Ltd.

(via

Chemsrc)

methyl penta-

2,4-dienoate
1515-75-9 97.0%

250mg, 1g,

5g
Inquire

Dayang

Chem

(Hangzhou)

Co.,Ltd (via

Echemi)

methyl penta-

2,4-dienoate
1515-75-9 - - Inquire

Santa Cruz

Biotechnolog

(2E)-2,4-

Pentadienoic

2409-87-2 - - Inquire
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y Acid Methyl

Ester

Benchchem
Methyl penta-

2,4-dienoate
2409-87-2 - - Inquire

Experimental Protocols
Synthesis of Methyl (2E,4E)-penta-2,4-dienoate via
Horner-Wadsworth-Emmons Reaction
This protocol describes a common and stereoselective method for synthesizing the (2E,4E)-

isomer of methyl penta-2,4-dienoate.[1]

Materials:

Triethyl phosphonoacetate

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF)

Crotonaldehyde

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Dropping funnel

Rotary evaporator
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Separatory funnel

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

suspend sodium hydride (1.1 equivalents) in anhydrous THF.

Cool the suspension to 0 °C using an ice bath.

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

After the addition is complete, remove the ice bath and stir the mixture at room temperature

for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

Cool the resulting ylide solution back to 0 °C.

Add crotonaldehyde (1.0 equivalent) dropwise to the cooled solution.

After the addition, allow the reaction mixture to warm to room temperature and stir for an

additional 2-4 hours, or until TLC analysis indicates the consumption of the starting

materials.

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x

50 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
Materials:

Crude methyl penta-2,4-dienoate

Silica gel (230-400 mesh)
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Hexane

Ethyl acetate

Chromatography column

Beakers and flasks

Thin-layer chromatography (TLC) plates and chamber

Procedure:

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

Pack a chromatography column with the silica gel slurry.

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and

ethyl acetate, starting with a low polarity like 95:5).

Carefully load the dissolved crude product onto the top of the silica gel column.

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the

polarity.

Collect fractions and monitor the separation using TLC.

Combine the fractions containing the pure product, as identified by TLC.

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the

purified methyl penta-2,4-dienoate.

Analytical Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of methyl penta-2,4-
dienoate.

¹H NMR (Proton NMR):
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Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent

(e.g., CDCl₃).

Expected Chemical Shifts (δ) for Methyl (2E,4E)-penta-2,4-dienoate:

~7.2-7.4 ppm (dd, 1H, H-3)

~6.1-6.3 ppm (m, 1H, H-4)

~5.7-5.9 ppm (d, 1H, H-2)

~5.5-5.7 ppm (m, 1H, H-5)

~3.7 ppm (s, 3H, -OCH₃)

~1.8 ppm (d, 3H, -CH₃ at C-5)

¹³C NMR (Carbon-13 NMR):

Sample Preparation: Use the same sample as for ¹H NMR.

Expected Chemical Shifts (δ) for Methyl (2E,4E)-penta-2,4-dienoate:

~167 ppm (C=O, ester)

~145 ppm (C-3)

~140 ppm (C-5)

~129 ppm (C-4)

~120 ppm (C-2)

~51 ppm (-OCH₃)

~18 ppm (-CH₃ at C-5)

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific

instrument used.
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GC-MS is used to determine the purity of the compound and confirm its molecular weight.[1]

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

Carrier Gas: Helium at a constant flow rate.

Injection Mode: Split or splitless, depending on the sample concentration.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes,

then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate.

Mass Spectrometer: Operated in electron ionization (EI) mode.

Data Analysis: The retention time from the gas chromatogram will indicate the purity, while

the mass spectrum will show the molecular ion peak (m/z = 112.13 for C₆H₈O₂) and

characteristic fragmentation patterns.[1]

Biological Relevance and Signaling Pathway
Methyl penta-2,4-dienoate belongs to the class of α,β-unsaturated carbonyl compounds. This

structural motif makes it a potential Michael acceptor, allowing it to react with nucleophilic

residues in biological macromolecules, such as the cysteine residues in proteins.[2] This

reactivity can lead to the modulation of various cellular signaling pathways.

One such pathway is the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular

antioxidant response.[3][4] Electrophilic compounds like α,β-unsaturated esters can react with

specific cysteine residues on the Keap1 protein. This modification leads to a conformational

change in Keap1, disrupting its ability to target the transcription factor Nrf2 for proteasomal

degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response

Element (ARE) in the promoter region of target genes, and initiates the transcription of a

battery of cytoprotective genes.[3][4]

Below is a diagram illustrating the proposed activation of the Keap1-Nrf2 pathway by an

electrophilic compound such as methyl penta-2,4-dienoate.

Activation of the Keap1-Nrf2 pathway by methyl penta-2,4-dienoate.
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Another relevant pathway that can be modulated by α,β-unsaturated carbonyl compounds is

the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway,

which plays a central role in inflammation.[1] Electrophilic compounds can potentially inhibit the

NF-κB pathway by forming covalent adducts with critical cysteine residues on components of

this pathway, such as the IKK kinases or NF-κB itself, thereby preventing the transcription of

pro-inflammatory genes.[1]

The diagram below illustrates a potential experimental workflow for investigating the effects of

methyl penta-2,4-dienoate on a cellular model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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